2-Formylpropionic Acid Ethyl Ester

説明

Nomenclature and Structural Representations of 2-Formylpropionic Acid Ethyl Ester

Properly identifying a chemical compound is fundamental to scientific communication. This compound is known by several systematic and common names, each providing insight into its molecular structure. nih.gov According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the compound is formally named ethyl 2-methyl-3-oxopropanoate (B1259668). nih.gov This name precisely describes the ethyl ester of a propanoic acid backbone that is substituted with a methyl group at the second carbon and an oxo group (indicating an aldehyde) at the third carbon.

Alternative names for this compound include ethyl 2-formylpropanoate and ethyl alpha-formylpropionate. nih.gov The molecular formula for this compound is C₆H₁₀O₃, and it has a molecular weight of 130.14 g/mol . nih.gov For unambiguous identification in chemical databases, it is assigned the CAS Registry Number 27772-62-9. nih.gov

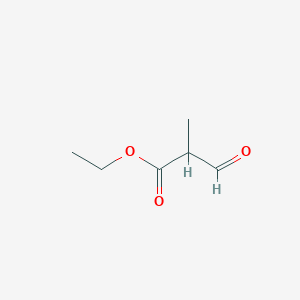

The structure of this compound is characterized by a central propanoate chain. An ethyl group is attached to the carboxylate oxygen, forming the ester functionality. The second carbon atom (α-carbon) of the propanoate chain is bonded to both a methyl group and a formyl group (-CHO). The presence of both an aldehyde and an ester in such close proximity is key to its reactivity and synthetic utility.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | ethyl 2-methyl-3-oxopropanoate nih.gov |

| Common Names | This compound, Ethyl 2-Formylpropionate nih.gov |

| CAS Number | 27772-62-9 nih.gov |

| Molecular Formula | C₆H₁₀O₃ nih.gov |

| Molecular Weight | 130.14 g/mol nih.gov |

| InChIKey | VVCYNVCCODBCOE-UHFFFAOYSA-N nih.gov |

Historical Context of Formyl- and Ester-Functionalized Compounds in Organic Chemistry

The study of organic chemistry began to flourish in the 19th century, with the term "organic chemistry" first coined by Jöns Jacob Berzelius in 1806 to describe compounds derived from biological sources. lumenlearning.com A significant breakthrough came in 1828 when Friedrich Wöhler synthesized urea, an organic compound, from an inorganic precursor, disproving the theory of vitalism which held that organic compounds could only be produced by living organisms. lumenlearning.com This opened the door for the laboratory synthesis of a vast array of organic molecules.

Esters, characterized by their pleasant, fruity odors, have long been recognized and utilized. The Fischer esterification, a classic method for synthesizing esters from a carboxylic acid and an alcohol, remains a fundamental reaction in organic chemistry. wikipedia.org Esters are widespread in nature and are crucial components of fats, oils, and fragrances. pressbooks.pub

The formyl group (-CHO), the defining feature of aldehydes, is another cornerstone of organic chemistry. britannica.com The introduction of a formyl group onto an aromatic ring, for instance, can be achieved through methods like the Reimer-Tiemann reaction. britannica.com Aldehydes are highly reactive and serve as key intermediates in numerous synthetic transformations. libretexts.org

The combination of both formyl and ester functionalities within the same molecule, as seen in this compound, represents a more advanced stage in the development of synthetic organic chemistry, providing chemists with powerful tools for constructing complex molecules with high degrees of precision.

Significance of β-Keto Esters and Aldehyde-Containing Esters in Synthetic Methodologies

This compound can be classified as a β-keto ester, a class of compounds of immense importance in organic synthesis. researchgate.net β-Keto esters are characterized by a ketone group located at the β-carbon relative to the ester carbonyl group. They are prized for their ability to act as both electrophiles (at the carbonyl carbons) and nucleophiles (at the α-carbon after deprotonation), making them versatile building blocks. researchgate.net The Claisen condensation is a classic method for synthesizing β-keto esters. researchgate.net

These compounds are key intermediates in the synthesis of a wide variety of more complex molecules, including pharmaceuticals and natural products. researchgate.netnih.gov For example, β-keto esters are traditionally used in the synthesis of pyrazolones, a class of compounds with various biological activities. nih.gov Palladium-catalyzed reactions of allyl β-keto carboxylates have further expanded the synthetic utility of this class of compounds. nih.gov

Aldehyde-containing esters are also valuable synthetic intermediates. The aldehyde group is susceptible to a wide range of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and various carbon-carbon bond-forming reactions. chemrxiv.orgacs.org The ester group, while generally less reactive, can undergo hydrolysis or transesterification. rsc.org The ability to selectively react one functional group in the presence of the other is a key challenge and opportunity in the use of these bifunctional molecules. Recent advances have focused on the selective reduction of esters to aldehydes, a fundamentally important transformation. chemrxiv.orgacs.org

Research Trajectories and Unexplored Potential of this compound

Current research involving this compound and related compounds is focused on leveraging its unique reactivity for the efficient synthesis of valuable target molecules. For instance, it has been used as an intermediate in the preparation of substituted indoles. chemicalbook.com Its ability to participate in condensation reactions makes it a useful precursor for 3-substituted acrylic acid esters, which can be further elaborated into pharmacologically active substances.

One notable application is in the synthesis of (S)-2-ethyl-2-methylpentanoic acid, which has been achieved from a derivative of (S)-ethyl 2-formyl-3-hydroxy-2-methylpropionate. researchgate.net Furthermore, a concise synthesis of racemic 2-arylpropanoic acids, a class of nonsteroidal anti-inflammatory drugs (NSAIDs), has been developed, which involves the reduction of a 3-hydroxy-2-arylpropenoic acid ethyl ester intermediate. researchgate.net

The unexplored potential of this compound lies in the development of novel, stereoselective reactions that take advantage of its bifunctionality. The development of new catalysts and reaction conditions could enable the synthesis of a wider range of chiral molecules with high enantiomeric purity. Its use as a building block in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, is another promising area of investigation. As the demand for more efficient and sustainable synthetic methods grows, the utility of versatile intermediates like this compound is likely to increase.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 2-methyl-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-3-9-6(8)5(2)4-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVCYNVCCODBCOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80447535 | |

| Record name | 2-Formylpropionic Acid Ethyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27772-62-9 | |

| Record name | 2-Formylpropionic Acid Ethyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-Formylpropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Formylpropionic Acid Ethyl Ester

Precursor-Based Synthesis Strategies for 2-Formylpropionic Acid Ethyl Ester

A key strategy for synthesizing this compound involves a cross-aldol type reaction. This method is predicated on the careful selection of precursors that will selectively form the desired product.

The synthesis is built upon the reaction between an ester of glyoxylic acid, which serves as the electrophilic component, and an alkanal, which acts as the nucleophilic precursor after activation. Specifically, ethyl glyoxylate (B1226380) is used as the acceptor molecule. The enolizable alkanal feedstock, in this case propanal, provides the carbon backbone that will be functionalized.

The reaction entails the nucleophilic addition of the α-carbon of propanal to the aldehyde carbon of ethyl glyoxylate. This forms a new carbon-carbon bond and, after subsequent reaction steps, yields the target molecule, this compound. This process is a powerful example of building molecular complexity from simple, readily available starting materials. researchgate.net

The success of the condensation between glyoxylic acid esters and alkanals hinges on the use of specific catalytic systems that can activate the alkanal for nucleophilic attack while minimizing undesirable side reactions, such as the self-condensation of the alkanal. rsc.org Organocatalysis has emerged as a particularly effective approach. nih.gov

A combination of a secondary amine and a carboxylic acid can function as a potent co-catalytic system for this transformation. The secondary amine (e.g., diethylamine (B46881) or pyrrolidine) reacts reversibly with the alkanal (propanal) to form an enamine. This enamine is significantly more nucleophilic than the corresponding enol or enolate of the alkanal, which enhances its reactivity towards the electrophilic ethyl glyoxylate.

The carboxylic acid acts as a general acid-base co-catalyst. It facilitates the formation of the enamine and, crucially, participates in the protonation of the intermediate and the hydrolysis of the resulting iminium ion to regenerate the amine catalyst and release the final β-hydroxy aldehyde product. This synergistic relationship between the amine and the acid is vital for an efficient catalytic cycle.

Amino acids that contain both a secondary amine and a carboxylic acid within the same molecule, such as L-proline and its simpler analogue, sarcosine, are highly effective catalysts for aldol-type reactions. researchgate.netacs.org Proline, in particular, is a well-studied organocatalyst that operates through an enamine-based mechanism analogous to Class I aldolase (B8822740) enzymes. nih.govpnas.org

The proposed catalytic cycle for the synthesis of this compound using proline would involve:

Enamine Formation: The secondary amine of proline reacts with propanal to form a nucleophilic enamine intermediate.

Nucleophilic Attack: The enamine attacks the aldehyde of ethyl glyoxylate. The carboxylic acid group of proline is believed to play a crucial role here, potentially by activating the electrophile through hydrogen bonding and stabilizing the transition state. wikipedia.orgnih.gov

Hydrolysis: The resulting iminium intermediate is hydrolyzed by water (which may be present in the solvent or added) to yield the aldol (B89426) addition product and regenerate the proline catalyst. wikipedia.org

Sarcosine (N-methylglycine) functions via a similar mechanism, providing a simpler, non-chiral alternative that still possesses the key secondary amine and carboxylic acid functionalities required for catalysis. researchgate.net

Reaction Conditions and Optimization for Yield Enhancement in this compound Formation

To maximize the yield and purity of this compound, careful control over reaction conditions is essential. Key parameters include temperature and the stoichiometric ratio of the reactants. nih.gov

Temperature: The temperature of the reaction significantly influences both the reaction rate and the selectivity. numberanalytics.com Lower temperatures are generally preferred in aldol condensations to suppress side reactions, such as the self-condensation of propanal and potential dehydration of the desired product. nih.gov Running the reaction at or below room temperature can enhance the chemoselectivity of the cross-aldol reaction over the competing self-aldol pathway.

Stoichiometry: The molar ratio of the reactants, ethyl glyoxylate and propanal, is a critical factor. In a cross-aldol reaction, it is common practice to use an excess of one of the reactants to drive the reaction to completion and maximize the consumption of the more valuable or limiting reagent. Adjusting the stoichiometry can also help to minimize the self-condensation of the enolizable partner (propanal). An optimal balance must be found to achieve high conversion and yield without leading to complex purification challenges.

The following table illustrates a hypothetical optimization study, showing how yield might be affected by changes in temperature and reactant ratios.

| Entry | Propanal (Equivalents) | Ethyl Glyoxylate (Equivalents) | Catalyst (mol%) | Temperature (°C) | Yield (%) |

| 1 | 1.0 | 1.2 | 20 | 25 | 65 |

| 2 | 1.2 | 1.0 | 20 | 25 | 78 |

| 3 | 1.5 | 1.0 | 20 | 25 | 85 |

| 4 | 1.5 | 1.0 | 20 | 0 | 91 |

| 5 | 2.0 | 1.0 | 20 | 0 | 88 |

This table is a representative example based on general principles of aldol reaction optimization and does not represent actual experimental data.

Control of Heat Evolution in Exothermic Reactions

The synthesis of esters and related C-C bond-forming reactions can be significantly exothermic, posing potential safety risks such as thermal runaway if not properly managed. researchgate.net The formation of this compound, whether through direct esterification or Claisen condensation, involves reactions where heat management is crucial for safety and optimal yield.

Several key strategies are employed to control heat evolution:

Controlled Reagent Addition: In processes like a Claisen condensation, the base and one of the esters are often cooled before the slow, dropwise addition of the second ester. This ensures that the heat generated by the reaction is dissipated as it is produced, preventing a rapid and dangerous temperature spike.

External Cooling: The reaction vessel is typically immersed in a cooling bath (e.g., an ice-water or ice-salt bath) to maintain a consistent, low temperature. This acts as a heat sink, absorbing the excess energy from the exothermic process.

Advanced Thermal Control Systems: Modern chemical research explores innovative materials for thermal management. One such approach involves using microencapsulated phase change materials (microPCMs) within the reaction mixture. mdpi.com These materials can absorb large amounts of heat at a specific temperature as they change phase (e.g., from solid to liquid), effectively buffering the reaction temperature and preventing sharp increases. mdpi.com For instance, in an exothermic esterification, the addition of n-octadecane@MF resin microPCMs has been shown to significantly reduce the maximum temperature reached. mdpi.com

Table 1: Temperature Control Effects of MicroPCMs in an Exothermic Esterification mdpi.com

| Amount of microPCMs Added | Temperature Reduction at 39°C | Temperature Reduction at 46°C |

| 2g | 5.06 °C | 6.40 °C |

| 4g | 11.24 °C | 10.52 °C |

| 5g | 16.00 °C | 13.70 °C |

| 5.5g | 22.01 °C | 23.43 °C |

Derivation from Related Propanoic Acid Esters

A primary and well-established method for synthesizing this compound is the crossed or mixed Claisen condensation. masterorganicchemistry.comlibretexts.org This reaction forms a carbon-carbon bond by reacting an enolizable ester with a non-enolizable ester in the presence of a strong base. masterorganicchemistry.comlibretexts.org

To produce this compound (also known as ethyl 2-methyl-3-oxopropanoate), ethyl propionate (B1217596) serves as the enolizable component (the nucleophile donor) and ethyl formate (B1220265) serves as the non-enolizable component (the electrophilic acceptor). libretexts.orgchegg.com Ethyl formate is ideal for this role because it lacks α-hydrogens and therefore cannot self-condense. libretexts.orgopenstax.org

The reaction proceeds via the following mechanism:

Enolate Formation: A strong base, typically sodium ethoxide (NaOEt), deprotonates the α-carbon of ethyl propionate to form a reactive enolate ion. wikipedia.org

Nucleophilic Attack: The ethyl propionate enolate attacks the electrophilic carbonyl carbon of ethyl formate. wikipedia.org

Elimination: The resulting tetrahedral intermediate is unstable and collapses, eliminating an ethoxide ion (EtO⁻) to form the final β-keto ester product, this compound. wikipedia.orgnrochemistry.com

Deprotonation Drive: The product is more acidic than the starting ester, so the alkoxide base deprotonates it. An acidic workup in a final step is required to neutralize the base and the enolate to yield the final product. wikipedia.org

Table 2: Typical Reactants and Conditions for Claisen Condensation

| Role | Compound | Key Feature |

| Enolizable Ester | Ethyl Propionate | Provides the α-hydrogen for enolate formation |

| Non-enolizable Ester | Ethyl Formate | Acts as the formyl group donor; cannot self-condense |

| Base | Sodium Ethoxide | Strong base required to deprotonate the ester |

| Solvent | Ethanol / THF | Aprotic solvents like THF are common to prevent side reactions |

Emerging Synthetic Routes and Green Chemistry Approaches

While the Claisen condensation is effective, it relies on stoichiometric amounts of strong base and can generate significant waste. Modern synthetic chemistry is trending towards more efficient and environmentally benign processes. nii.ac.jp These "green" approaches focus on atom economy, catalytic methods, and the use of less hazardous substances.

Catalytic Formylation: Emerging research focuses on the catalytic formylation of alcohols and other substrates, which could be adapted for ester synthesis. tandfonline.com A significant green chemistry development is the use of carbon dioxide (CO₂) as a renewable C1 building block. acs.org For instance, catalytic systems have been developed for the N-formylation of amines using CO₂ and a reducing agent. rsc.org Adapting this concept to the O-formylation of an appropriate precursor could provide a sustainable route to formate esters and related compounds. acs.org

Advanced Catalysts for Esterification: The direct, catalytic dehydrative condensation of carboxylic acids and alcohols is considered an ideal method for ester synthesis, as its only byproduct is water. nii.ac.jp However, these reactions are often in equilibrium and require energy-intensive processes like azeotropic reflux to remove water. nii.ac.jp Recent research has focused on developing novel catalysts that can facilitate these reactions under milder, solvent-free conditions. For example, bimetallic oxide clusters (such as RhRuOx/C) have been shown to be highly effective for producing aryl esters using molecular oxygen as a clean oxidant, generating only water as a byproduct. labmanager.com The application of such highly active catalysts to the synthesis of keto-esters like this compound represents a promising future direction.

Table 3: Comparison of Synthetic Approaches

| Method | Key Reagents | Advantages | Disadvantages | Green Chemistry Relevance |

| Claisen Condensation | Ethyl Propionate, Ethyl Formate, NaOEt | Well-established, reliable C-C bond formation | Requires stoichiometric strong base, generates salt waste | Low |

| Catalytic Dehydration | 2-Formylpropionic Acid, Ethanol, Acid Catalyst | High atom economy (water is only byproduct) | Equilibrium reaction, often requires energy for water removal | Medium |

| CO₂-based Formylation | Precursor + CO₂, Reductant, Catalyst | Uses renewable C1 source (CO₂) | Technology is still emerging, may require specific catalysts and conditions | High |

| Advanced Catalytic Routes | Precursor + Formyl Source, Novel Catalyst (e.g., bimetallic clusters) | High efficiency, mild conditions, use of clean oxidants (O₂) | Catalyst development and cost can be a barrier | High |

Chemical Reactivity and Transformation Mechanisms of 2 Formylpropionic Acid Ethyl Ester

Reactions at the Aldehyde Moiety of 2-Formylpropionic Acid Ethyl Ester

The formyl group (aldehyde) is a primary site of reactivity in this compound, susceptible to attack by a variety of nucleophiles and capable of participating in condensation reactions.

Nucleophilic Additions to the Formyl Group

The electrophilic carbon atom of the aldehyde's carbonyl group is a prime target for nucleophiles. This reactivity is fundamental to the construction of new carbon-carbon and carbon-heteroatom bonds.

One of the most common transformations is the reduction of the aldehyde. Strong reducing agents like lithium aluminum hydride can reduce the formyl group to a primary alcohol, yielding the corresponding diol. Similarly, organometallic reagents such as Grignard reagents (R-MgX) and organolithium compounds (R-Li) readily add to the formyl group. This reaction results in the formation of a secondary alcohol upon acidic workup, extending the carbon chain of the original molecule.

Another key nucleophilic addition is the formation of cyanohydrins. In the presence of a cyanide source, such as hydrogen cyanide or sodium cyanide, the cyanide ion attacks the aldehyde carbonyl, leading to a cyanohydrin derivative. This reaction is significant as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine, providing a pathway to α-hydroxy acids and amino alcohols.

| Nucleophile | Reagent(s) | Product Type |

| Hydride | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |

| Organometallic | Grignard Reagents (RMgX) | Secondary Alcohol |

| Cyanide | Hydrogen Cyanide (HCN) / NaCN | Cyanohydrin |

Condensation Reactions Involving the Aldehyde Functionality

Condensation reactions involving the aldehyde group are pivotal for forming larger, more complex molecular architectures, particularly those involving new carbon-carbon double bonds.

The Knoevenagel condensation is a characteristic reaction where the aldehyde reacts with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as diethyl malonate or ethyl acetoacetate. openstax.org This reaction is typically catalyzed by a weak base and results in the formation of a new carbon-carbon double bond after dehydration. pdx.edu

Another important condensation is the Wittig reaction. Here, the aldehyde reacts with a phosphorus ylide (a Wittig reagent) to produce an alkene. This reaction is highly versatile as the structure of the resulting alkene can be controlled by the choice of the ylide. It provides a reliable method for converting the carbonyl group into a C=C double bond with high regioselectivity.

| Reaction Name | Reactant(s) | Catalyst/Reagent | Product Type |

| Knoevenagel Condensation | Active Methylene Compound (e.g., Diethyl Malonate) | Weak Base (e.g., Piperidine) | α,β-Unsaturated Ester |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | - | Alkene |

| Aldol (B89426) Condensation | Another Enolizable Carbonyl Compound | Acid or Base | β-Hydroxy Aldehyde/Ketone |

Reactions at the Ester Functionality of this compound

The ethyl ester group offers another handle for chemical modification, participating in reactions such as transesterification, Claisen condensation, and α-carbon alkylation.

Transesterification Reactions

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com For instance, reacting this compound with methanol (B129727) in the presence of an acid catalyst (like sulfuric acid) or a base catalyst (like sodium methoxide) will produce the corresponding methyl ester and ethanol. masterorganicchemistry.commdpi.comresearchgate.net To ensure a high yield of the desired product, the alcohol reactant is often used in large excess as the solvent, shifting the reaction equilibrium forward. masterorganicchemistry.compsu.edu

| Reactant Alcohol | Catalyst | Product Ester |

| Methanol (CH₃OH) | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Methyl 2-formylpropionate |

| Propanol (C₃H₇OH) | Acid or Base | Propyl 2-formylpropionate |

| Benzyl Alcohol (C₆H₅CH₂OH) | Acid or Base | Benzyl 2-formylpropionate |

Claisen Condensation Pathways Involving this compound as a Carbonyl Component

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. libretexts.orgopenstax.org In a "crossed" or "mixed" Claisen condensation, two different esters are used. masterorganicchemistry.comlibretexts.org For this compound to act as the carbonyl component (the electrophile), it would react with the enolate of another ester that can readily form an enolate (the nucleophile). pdx.edulibretexts.org

This type of reaction is most successful when the electrophilic ester partner, in this case, a derivative where the alpha-proton is less accessible or absent, cannot easily self-condense. libretexts.org The reaction involves the nucleophilic attack of an ester enolate on the carbonyl carbon of this compound, followed by the elimination of an ethoxide ion. openstax.orglibretexts.org The product of this reaction is a β-keto ester. libretexts.orgmasterorganicchemistry.com

Alkylation Reactions at the α-Carbon of the Ester (Enolate Chemistry)

The α-carbon, situated between the formyl and the ester carbonyl groups, possesses acidic protons. pressbooks.pub These protons can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a resonance-stabilized enolate. bham.ac.ukmnstate.edumasterorganicchemistry.com This enolate is a potent nucleophile and can react with various electrophiles, most commonly alkyl halides, in an alkylation reaction. mnstate.edulibretexts.org

This process allows for the introduction of an alkyl group at the α-position, further functionalizing the molecule. The reaction must be carefully controlled, typically by adding the base first to ensure complete enolate formation before the alkylating agent is introduced. mnstate.edu This sequential addition prevents the base from reacting with the alkyl halide. mnstate.edu

| Base | Electrophile (R-X) | Product |

| Lithium Diisopropylamide (LDA) | Methyl Iodide (CH₃I) | Ethyl 2-formyl-2-methylpropanoate |

| Lithium Diisopropylamide (LDA) | Benzyl Bromide (C₆H₅CH₂Br) | Ethyl 2-benzyl-2-formylpropanoate |

| Lithium Hexamethyldisilazide (LHMDS) | Allyl Bromide (CH₂=CHCH₂Br) | Ethyl 2-allyl-2-formylpropanoate |

Mechanistic Investigations of Key Transformations

The reactivity of this compound is characterized by the presence of two key functional groups: an aldehyde and an ester. These groups can undergo a variety of chemical transformations, often influenced by the reaction conditions, such as the presence of acid or base catalysts.

While this compound is already an ester, the principles of acid-catalyzed esterification are fundamental to understanding its synthesis and potential side reactions. The Fischer esterification is a classic example of this type of reaction, involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. byjus.commasterorganicchemistry.commasterorganicchemistry.com The most common method for synthesizing this compound is the esterification of 2-formylpropionic acid with ethanol, using concentrated sulfuric acid as the catalyst.

The mechanism for acid-catalyzed esterification involves several key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst, such as sulfuric acid. byjus.commasterorganicchemistry.com This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. byjus.comlibretexts.orgyoutube.com The resulting cation is stabilized by resonance. libretexts.org

Nucleophilic Attack by Alcohol: The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon. libretexts.orgyoutube.com In the synthesis of this compound, this would be ethanol.

Proton Transfer: A proton is transferred from the attacking alcohol to one of the hydroxyl groups, forming a good leaving group (water). byjus.comlibretexts.org

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group's oxygen atom forms a π bond with the carbon, leading to the elimination of a water molecule. byjus.comlibretexts.org

Deprotonation: The final step is the deprotonation of the newly formed ester, regenerating the acid catalyst. youtube.com

This entire process is reversible, and the equilibrium can be shifted towards the formation of the ester by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.comchemguide.co.ukchemistrysteps.com

The reverse of esterification is acid-catalyzed hydrolysis, where an ester reacts with water in the presence of an acid catalyst to form a carboxylic acid and an alcohol. chemistrysteps.comyoutube.comlibretexts.org For this compound, this reaction would yield 2-formylpropionic acid and ethanol.

The mechanism for acid-catalyzed hydrolysis mirrors the reverse of the Fischer esterification:

Protonation of the Carbonyl Oxygen: The ester's carbonyl oxygen is protonated by the acid catalyst (specifically the hydronium ion, H₃O⁺), which increases the electrophilicity of the carbonyl carbon. youtube.comchemguide.co.ukyoutube.com

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbonyl carbon. youtube.comlibretexts.org

Proton Transfer: A proton is transferred from the attacking water molecule to the ester's alkoxy group. youtube.comlibretexts.org This converts the alkoxy group into a good leaving group (an alcohol).

Elimination of the Alcohol: The lone pair on one of the hydroxyl groups reforms the carbonyl double bond, leading to the elimination of the alcohol molecule. youtube.comyoutube.com

Deprotonation: A water molecule removes a proton from the newly formed carboxylic acid, regenerating the acid catalyst. youtube.comyoutube.com

Like esterification, this reaction is also an equilibrium process. chemguide.co.ukchemistrysteps.com To favor hydrolysis, a large excess of water is typically used. chemguide.co.uk

Applications of 2 Formylpropionic Acid Ethyl Ester in Advanced Organic Synthesis

Utility as a Synthon for Heterocyclic Compounds

The presence of two reactive functional groups in 2-formylpropionic acid ethyl ester makes it an ideal starting material for the construction of various heterocyclic rings. The aldehyde group can readily react with nucleophiles, while the ester group and the adjacent α-proton allow for cyclization reactions, leading to the formation of stable aromatic and non-aromatic ring systems.

Substituted indoles are a critical class of heterocyclic compounds due to their prevalence in natural products and their wide range of pharmacological activities. nih.govchemicalbook.com The Fischer indole (B1671886) synthesis is a powerful and well-established method for constructing the indole ring system. wikipedia.orgorganic-chemistry.orgthermofisher.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgthermofisher.com

In this context, this compound can serve as the aldehyde component. The reaction with a substituted phenylhydrazine initially forms a phenylhydrazone intermediate. Subsequent heating in the presence of an acid catalyst, such as polyphosphoric acid or zinc chloride, promotes a nih.govnih.gov-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to yield the corresponding indole-2-carboxylate (B1230498) derivative. This one-pot synthesis provides an efficient route to highly functionalized indoles, which are valuable intermediates for further synthetic elaborations. thermofisher.comresearchgate.net

Table 1: Representative Fischer Indole Synthesis of a Substituted Indole

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product |

| This compound | (4-Methoxyphenyl)hydrazine | Polyphosphoric Acid | - | 100-120 °C | Ethyl 5-methoxy-1H-indole-2-carboxylate |

This table presents a representative example based on established Fischer indole synthesis protocols.

The reactivity of this compound extends to the synthesis of other important nitrogen-containing heterocycles, such as pyrazoles and pyrimidines.

Pyrazoles:

Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms and are known for their diverse biological activities. nih.govmdpi.com They can be readily synthesized through the condensation reaction of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. nih.govorganic-chemistry.orgencyclopedia.pub this compound, being a masked 1,3-dicarbonyl compound, reacts with hydrazine in a cyclocondensation reaction to afford substituted pyrazoles. The reaction typically proceeds by initial formation of a hydrazone with the aldehyde, followed by intramolecular cyclization and dehydration.

Pyrimidines:

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. They are fundamental components of nucleic acids and are found in numerous pharmacologically active compounds. organic-chemistry.org A common synthetic route to pyrimidines involves the reaction of a β-dicarbonyl compound with an amidine. organic-chemistry.orgorganic-chemistry.org this compound can react with various amidines, such as benzamidine, in the presence of a base to yield highly substituted pyrimidines. The reaction proceeds via initial condensation of the amidine with the aldehyde, followed by cyclization and elimination of water.

Table 2: Synthesis of Nitrogen-Containing Heterocycles

| Heterocycle | Reactant 2 | General Conditions |

| Pyrazole | Hydrazine hydrate | Ethanolic solution, reflux |

| Pyrimidine (B1678525) | Benzamidine hydrochloride | Basic conditions (e.g., NaOEt in EtOH), reflux |

This table illustrates the general reaction partners for the synthesis of pyrazoles and pyrimidines from this compound based on established synthetic methodologies.

Role in Carbon-Carbon Bond Forming Reactions

The ability to form new carbon-carbon bonds is central to organic synthesis. This compound participates in several important C-C bond-forming reactions, including the Knoevenagel condensation and the Michael addition.

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by dehydration. mychemblog.comnumberanalytics.comthermofisher.com The aldehyde functionality of this compound readily undergoes condensation with compounds containing an active methylene group, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a weak base like piperidine (B6355638) or an ammonium (B1175870) salt. mychemblog.comorganic-chemistry.org This reaction leads to the formation of α,β-unsaturated products, which are valuable intermediates in their own right. openstax.org

The Michael addition is the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.comlibretexts.org The enolate of this compound, formed by treatment with a base, can act as a Michael donor and add to various Michael acceptors like acrylates, enones, and nitroalkenes. This reaction is a powerful tool for the construction of 1,5-dicarbonyl compounds and other complex acyclic systems.

Intermediate in Complex Molecule Synthesis

The versatility of this compound in forming a variety of heterocyclic and acyclic structures makes it a key intermediate in the synthesis of more complex molecules. The products derived from its reactions, such as the substituted indoles, pyrazoles, and pyrimidines, often serve as scaffolds for the construction of larger, more intricate molecular architectures. For instance, the indole-2-carboxylate products from the Fischer synthesis can be further functionalized at the nitrogen atom, the carboxylic acid can be converted to other functional groups, and the aromatic ring can undergo electrophilic substitution, opening up avenues for the synthesis of a wide array of complex natural products and medicinally relevant compounds. mdpi.com

Potential in Pharmaceutical and Agrochemical Intermediates

The heterocyclic scaffolds readily accessible from this compound are prevalent in a vast number of pharmaceutical and agrochemical agents. wikipedia.orgincb.org The indole nucleus, for example, is present in numerous drugs, including the anti-inflammatory drug indomethacin (B1671933) and the antimigraine triptans. wikipedia.org Pyrazole and pyrimidine derivatives are also known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.

Furthermore, the acyclic products derived from reactions like the Knoevenagel condensation and Michael addition can serve as precursors to other important pharmacophores. For example, 2-arylpropanoic acids, a major class of non-steroidal anti-inflammatory drugs (NSAIDs), can be synthesized from intermediates structurally related to the products of Knoevenagel condensation of this compound. researchgate.net The ability to efficiently construct these valuable molecular frameworks highlights the significant potential of this compound as a key intermediate in the discovery and development of new therapeutic and crop protection agents.

Table 3: Important Scaffolds Derived from this compound and Their Applications

| Scaffold | Example of Application Class |

| Indole | Anti-inflammatory, Antimigraine |

| Pyrazole | Anti-inflammatory, Analgesic, Antifungal |

| Pyrimidine | Antibacterial, Antifungal, Anticancer |

| 2-Arylpropanoic Acid | Non-steroidal anti-inflammatory drugs (NSAIDs) |

Advanced Spectroscopic and Chromatographic Characterization of 2 Formylpropionic Acid Ethyl Ester Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-Formylpropionic Acid Ethyl Ester, both ¹H and ¹³C NMR are crucial for confirming its structure. The compound can exist in equilibrium between its keto and enol tautomers, and NMR spectroscopy can be used to identify and quantify the presence of both forms.

¹H NMR Spectral Analysis

The proton NMR (¹H NMR) spectrum of this compound is expected to show characteristic signals corresponding to the different types of protons in the molecule. In its keto form, the spectrum would display distinct signals for the ethyl group, the methine proton, and the aldehydic proton.

The ethyl group typically presents as a triplet around 1.2-1.4 ppm for the methyl protons (-CH₃), coupled to the adjacent methylene (B1212753) protons, and a quartet around 4.1-4.3 ppm for the methylene protons (-OCH₂-), coupled to the methyl protons. The methine proton (α-proton) adjacent to the formyl and ester groups would likely appear as a quartet. The aldehydic proton (-CHO) is expected to be a singlet and significantly downfield, in the region of 9.5-10.0 ppm, due to the deshielding effect of the carbonyl group.

In the presence of the enol tautomer, additional signals would appear. A broad singlet for the enolic hydroxyl proton (-OH) would be observed, and the signal for the vinylic proton would also be present. The ratio of the integrals of the signals corresponding to the keto and enol forms can be used to determine the equilibrium composition of the tautomers. For instance, in a related compound, Ethyl 3-(2-methyl-4-nitrophenyl)-3-oxopropanoate, the ¹H NMR spectrum clearly showed distinct signals for both the keto and enol forms, with a ketone-to-enol ratio of 1:1 in CDCl₃. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Keto Form)

| Proton Type | Chemical Shift (ppm) | Multiplicity |

| Ethyl -CH₃ | 1.2 - 1.4 | Triplet |

| Ethyl -OCH₂- | 4.1 - 4.3 | Quartet |

| α-CH | Variable | Quartet |

| Aldehyde -CHO | 9.5 - 10.0 | Singlet |

¹³C NMR Spectral Analysis

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the carbonyl carbons of the ester and aldehyde groups, the carbons of the ethyl group, and the carbons of the propionate (B1217596) backbone.

The carbonyl carbon of the ester group is typically found in the range of 165-175 ppm. The aldehydic carbonyl carbon is even further downfield, usually appearing between 190 and 200 ppm. The carbons of the ethyl group will appear more upfield, with the -OCH₂- carbon around 60-65 ppm and the -CH₃ carbon around 14-15 ppm. The α-carbon and the methyl carbon of the propionate backbone will also have characteristic chemical shifts. The presence of the enol form would result in additional signals for the vinylic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Keto Form)

| Carbon Type | Chemical Shift (ppm) |

| Ester C=O | 165 - 175 |

| Aldehyde C=O | 190 - 200 |

| Ethyl -OCH₂- | 60 - 65 |

| α-C | 45 - 55 |

| Propionate -CH₃ | 10 - 20 |

| Ethyl -CH₃ | 14 - 15 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₆H₁₀O₃), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is approximately 130.14 g/mol . illinois.edu

The fragmentation of the molecular ion under electron ionization (EI) would likely involve the loss of stable neutral molecules or radicals. Common fragmentation pathways for esters include the loss of the alkoxy group (-OC₂H₅, m/z 45) or the entire ester group. The presence of the aldehyde functional group can lead to a characteristic loss of a hydrogen atom (M-1) or the formyl group (-CHO, m/z 29). The fragmentation pattern of related β-keto esters often shows characteristic peaks resulting from cleavage around the carbonyl groups. ucl.ac.uknih.gov Analysis of these fragment ions helps to piece together the structure of the original molecule.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment |

| 130 | [C₆H₁₀O₃]⁺ (Molecular Ion) |

| 101 | [M - CHO]⁺ |

| 85 | [M - OC₂H₅]⁺ |

| 57 | [C₃H₅O]⁺ |

| 29 | [CHO]⁺ or [C₂H₅]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show strong absorption bands characteristic of its ester and aldehyde functionalities.

A strong, sharp absorption band for the ester carbonyl (C=O) stretching vibration is anticipated in the region of 1735-1750 cm⁻¹. libretexts.org The aldehyde carbonyl (C=O) stretch would also be a strong band, typically appearing at a slightly lower wavenumber, around 1720-1740 cm⁻¹. Additionally, the C-H stretching vibration of the aldehyde group usually gives rise to two weak bands in the region of 2700-2850 cm⁻¹. The C-O stretching vibration of the ester group will also be present, typically in the fingerprint region between 1000 and 1300 cm⁻¹. libretexts.org The presence of both ester and aldehyde carbonyl absorptions would be a key diagnostic feature in the IR spectrum.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| Aldehyde C-H Stretch | 2700 - 2850 | Weak (two bands) |

| Ester C=O Stretch | 1735 - 1750 | Strong |

| Aldehyde C=O Stretch | 1720 - 1740 | Strong |

| Ester C-O Stretch | 1000 - 1300 | Strong |

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. For a volatile compound like this compound, Gas Chromatography (GC) is a particularly suitable technique.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection and identification capabilities of MS. This hyphenated technique is invaluable for the analysis of this compound and its derivatives. In a typical GC-MS analysis, the compound is vaporized and separated from other components in a mixture as it passes through a capillary column. The retention time, the time it takes for the compound to elute from the column, is a characteristic property that can be used for identification.

Upon exiting the GC column, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, allowing for definitive identification by comparison with spectral libraries. GC-MS is widely used for the purity assessment of this compound, as it can detect and identify even trace amounts of impurities or byproducts from its synthesis. illinois.edu Furthermore, GC-MS is a powerful tool for analyzing complex reaction mixtures containing various derivatives of β-keto esters, providing both qualitative and quantitative information about the components. rsc.org The development of targeted metabolomics methods using GC-MS allows for the sensitive and specific analysis of related compounds in various matrices. organicchemistrydata.org

High-Performance Liquid Chromatography (HPLC) of Derivatives

The inherent reactivity of the aldehyde and the activated α-carbon in this compound allows for the synthesis of a diverse range of derivatives. These derivatives often require sophisticated analytical techniques for their characterization and purity assessment. Reverse-phase HPLC (RP-HPLC) is the most common mode of analysis, leveraging hydrophobic stationary phases and polar mobile phases to achieve separation.

The Knoevenagel condensation of this compound with active methylene compounds leads to the formation of α,β-unsaturated esters, such as substituted ethyl acrylates. These derivatives are of significant interest in organic synthesis. HPLC methods are crucial for monitoring reaction progress, isolating products, and determining purity.

For instance, the analysis of complex substituted ethyl 2-cyanoacrylates, which are structurally analogous to Knoevenagel products of our target compound, has been successfully demonstrated. A reverse-phase HPLC method can effectively separate these derivatives. sielc.com Typically, a C18 stationary phase is employed with a mobile phase consisting of an organic modifier, like acetonitrile (B52724), and an aqueous component, often with an acid additive such as phosphoric or formic acid to ensure sharp peak shapes. sielc.com

Similarly, validated RP-HPLC methods have been developed for substituted ethyl cinnamates, which can be considered derivatives. A study on the determination of impurities in a drug substance detailed a method for separating 4-amino-2-ethoxy-ethyl cinnamate (B1238496) from related compounds. nih.gov The method utilized a C18 column with a gradient elution, demonstrating the capability of HPLC to resolve a complex mixture of structurally similar derivatives. The retention times for impurities such as 4-amino-2-ethoxy-cinnamic acid and 4-amino-2-ethoxy-ethyl cinnamate were found to be 3.4 and 13.1 minutes, respectively, showcasing the method's resolving power. nih.gov

Another example is the quantification of ethyl p-methoxycinnamate in plant extracts, for which an isocratic HPLC method was validated. researchgate.net This method provides a straightforward approach for the analysis of similar derivatives.

Table 1: HPLC Conditions for Analysis of Substituted Ethyl Acrylate and Cinnamate Derivatives

| Parameter | Method for Ethyl 2-cyano-3-[...]-acrylate Derivative sielc.com | Method for 4-amino-2-ethoxy-ethyl cinnamate nih.gov | Method for Ethyl p-methoxycinnamate researchgate.net |

| Stationary Phase | Newcrom R1 (Reverse-Phase) | C18 | C18 (5 µm, 4.6 mm x 150 mm) |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid | Gradient elution with a mobile phase containing acetonitrile and an aqueous buffer | Water: Acetonitrile (40:60) |

| Flow Rate | Not specified | Not specified | 1.0 mL/min |

| Detection | UV or MS | UV-Diode Array Detection (DAD) | Photodiode Array (PDA) at 308 nm |

| Temperature | Not specified | Not specified | 30°C |

This table is generated based on data from multiple sources and represents typical conditions.

The chiral center at the α-carbon of this compound means that many of its derivatives are chiral. The separation of enantiomers is critical in many fields, and chiral HPLC is the predominant technique for this purpose. Chiral separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

The separation of enantiomers of related 2-arylpropionic acids is well-established and provides a model for the chiral analysis of this compound derivatives. nih.gov There are several strategies for chiral HPLC separation:

Direct Separation using Chiral Stationary Phases (CSPs): This is the most common approach. CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used. nih.gov These phases separate enantiomers through a combination of interactions, including hydrogen bonding and π-π interactions.

Chiral Mobile Phase Additives (CMPAs): A chiral selector, such as a cyclodextrin, is added to the mobile phase. It forms transient diastereomeric complexes with the enantiomers of the analyte, which can then be separated on a standard achiral column.

Pre-column Derivatization: The enantiomeric mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column.

For prostaglandins, which are complex natural products, chiral HPLC methods have been developed to separate their enantiomeric forms. mdpi.com One successful approach utilized a Chiracel OJ-RH column with a mobile phase of acetonitrile, methanol (B129727), and water at a controlled pH, demonstrating the feasibility of separating complex chiral molecules. mdpi.com

Table 2: General Approaches for Chiral HPLC Separation of Propionic Acid Derivatives

| Approach | Chiral Stationary Phase (CSP) | Typical Mobile Phase | Principle of Separation |

| Direct Separation | Polysaccharide-based (e.g., cellulose, amylose derivatives) | Normal Phase (e.g., Hexane/Isopropanol) or Reverse Phase (e.g., Acetonitrile/Water) | Differential interaction (H-bonding, π-π interactions, steric hindrance) between enantiomers and the chiral surface of the CSP. nih.gov |

| Direct Separation | Cyclodextrin-based | Reverse Phase (e.g., Acetonitrile/Water) | Inclusion complexation, where one enantiomer fits better into the chiral cavity of the cyclodextrin. |

| Indirect Separation | Standard C18 (achiral) | Dependent on the properties of the formed diastereomers | Covalent bonding of enantiomers with a chiral derivatizing agent to form diastereomers with distinct chromatographic behavior. nih.gov |

This table outlines general strategies and principles for chiral separations.

The selection of the appropriate chiral separation strategy depends on the specific properties of the derivative, the availability of CSPs, and the desired analytical outcome, whether for analytical quantification or preparative isolation of enantiomers.

Theoretical and Computational Studies of 2 Formylpropionic Acid Ethyl Ester

Quantum Chemical Calculations on Molecular Conformation and Electronic Structure

Quantum chemical calculations are instrumental in determining the most stable three-dimensional arrangements (conformations) of 2-formylpropionic acid ethyl ester and mapping its electronic landscape. The molecule, also known by its IUPAC name ethyl 2-methyl-3-oxopropanoate (B1259668), possesses rotational freedom around several single bonds, leading to various possible conformers. nih.gov

Computational studies, typically employing methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), can systematically explore the molecule's potential energy surface. uc.pt For esters, calculations often focus on the dihedral angles around the C-O bonds of the ester group and adjacent alkyl chains to identify stable conformers, such as anti and gauche forms. uc.pt By calculating the single-point energies of these optimized geometries, their relative stabilities can be determined. For similar ethyl esters, the energy difference between the most stable conformers can be very small, often less than 2.5 kJ/mol, indicating that multiple conformations may coexist at room temperature. uc.pt

These calculations also yield a wealth of information about the electronic structure. The distribution of electrons within the molecule is visualized through electrostatic potential (ESP) maps, which highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com Key electronic properties that are typically calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com

Table 1: Calculated Electronic Properties of this compound (Note: The following values are illustrative, based on typical results from quantum chemical calculations for similar organic esters, as specific research papers on this exact molecule are not publicly available. The properties are derived from databases like PubChem.)

| Property | Value | Method/Source |

| Molecular Formula | C₆H₁₀O₃ | PubChem nih.gov |

| Molecular Weight | 130.14 g/mol | Computed by PubChem nih.gov |

| IUPAC Name | ethyl 2-methyl-3-oxopropanoate | Computed by LexiChem nih.gov |

| Polar Surface Area | 43.4 Ų | Computed by Cactvs nih.gov |

| XLogP3 | 0.7 | Computed by XLogP3 nih.gov |

| HOMO-LUMO Gap | Varies with method | DFT, MP2 uc.ptmdpi.com |

| Dipole Moment | Varies with conformation | DFT, MP2 uc.pt |

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathways from reactants to products, including the structures of fleeting, high-energy transition states. mit.edu

Methods such as DFT are widely used to model reaction coordinates. researchgate.net For a given reaction, such as the ester's synthesis or its participation in subsequent transformations (e.g., condensation, oxidation), computational models can calculate the energy changes as bonds are broken and formed. researchgate.netekb.eg The highest point on this reaction pathway corresponds to the transition state, and the energy required to reach it from the reactants is the activation energy barrier. ekb.eg A lower activation energy implies a faster reaction rate.

For example, in studying the synthesis of an ester, calculations can determine the rate-determining step, which is typically the nucleophilic addition to the carbonyl group. researchgate.net These studies can also predict the structures of intermediates and transition states with high accuracy, often within a fraction of an angstrom compared to experimental estimates where available. mit.edu While traditional quantum chemistry methods for finding transition states can be computationally intensive, newer machine-learning models are emerging that can predict these structures much more rapidly. mit.edu This predictive power allows for the in silico screening of reaction conditions and catalysts, guiding experimental work.

Table 2: Illustrative Reaction Energetics for a Hypothetical Reaction (Note: This table represents the type of data generated from computational studies of reaction pathways. The values are hypothetical examples based on principles from cited literature.)

| Reaction Step | Species | Relative Energy (kJ/mol) | Key Feature |

| 1 | Reactants (Ester + Nucleophile) | 0 | Starting point |

| 2 | Pre-reaction Complex | -5 | van der Waals interaction |

| 3 | Transition State 1 (TS1) | +60 | Activation energy barrier ekb.eg |

| 4 | Intermediate | +15 | Short-lived species mdpi.com |

| 5 | Transition State 2 (TS2) | +45 | Second energy barrier |

| 6 | Products | -20 | Overall reaction enthalpy |

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations focus on individual molecules or small reacting systems, molecular dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. mdpi.com MD simulations can provide detailed insights into the intermolecular interactions of this compound in a condensed phase, such as in a solution or as a pure liquid.

In a typical MD simulation, a "box" containing hundreds or thousands of molecules is defined. mdpi.com The forces between all atoms are calculated using a force field, which is a set of parameters that approximates the potential energy of the system. Newton's equations of motion are then solved iteratively to simulate the movement of each atom over a period of nanoseconds or even microseconds.

These simulations can be used to understand how molecules of this compound interact with each other and with solvent molecules. Key properties derived from MD simulations include:

Radial Distribution Functions: These describe the probability of finding one molecule at a certain distance from another, revealing the liquid's structure.

Hydrogen Bonding Dynamics: If a protic solvent is used, MD can track the formation and breaking of hydrogen bonds.

Transport Properties: Diffusion coefficients and viscosity can be calculated to understand how the molecules move within the liquid.

For instance, MD simulations could model how these ester molecules cluster together or disperse in a solvent, which is crucial for understanding their behavior in applications like drug delivery systems or as reaction media. mdpi.com The simulations are typically run until the system's properties, such as potential energy and density, stabilize, indicating that the system has reached equilibrium. mdpi.com

Future Research Directions and Unexplored Avenues for 2 Formylpropionic Acid Ethyl Ester

Catalyst Development for Enantioselective Synthesis

The structure of 2-formylpropionic acid ethyl ester contains a stereocenter, meaning it can exist as two non-superimposable mirror images, or enantiomers. In pharmaceutical and biological applications, often only one enantiomer exhibits the desired activity while the other may be inactive or even cause adverse effects. Consequently, the development of methods to selectively synthesize one enantiomer over the other (enantioselective synthesis) is a critical area of modern chemistry.

Future research should focus on the design and application of novel catalysts for the enantioselective synthesis of this compound. This could involve:

Organocatalysis: Proline and its derivatives have proven effective in the asymmetric alpha-functionalization of aldehydes and ketones. Research into new chiral amines or thiourea-based catalysts could lead to highly efficient and selective methods for producing either the (R) or (S) enantiomer of the title compound.

Transition-Metal Catalysis: Chiral complexes of metals like palladium, rhodium, or copper could be developed for asymmetric hydrogenation or allylation reactions on suitable precursors to yield enantiomerically pure this compound.

The successful development of such catalysts would not only provide access to optically pure materials for further studies but also enhance the compound's value as a chiral building block for complex molecule synthesis.

Green Chemistry Applications and Sustainable Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Future research on this compound should prioritize the development of more sustainable synthesis routes.

Key avenues for exploration include:

Use of Green Oxidants: Traditional oxidation methods can involve heavy metals or harsh reagents. A patent for a related compound, 2-(4-formylphenyl)propionic acid, demonstrates the use of hydrogen peroxide (H₂O₂) as a green oxidant, which produces only water and oxygen as byproducts. google.com Applying similar strategies, perhaps in combination with catalysts like TEMPO (2,2,6,6-Tetramethyl-1-piperidinyloxy), could lead to a cleaner synthesis of this compound. google.com

Aqueous Synthesis: Conducting reactions in water instead of volatile organic solvents is a cornerstone of green chemistry. The development of water-soluble catalysts and reaction conditions could significantly lower the environmental impact of the synthesis. google.com

Process Optimization: As demonstrated in the sustainable synthesis of ethyl oleate, optimizing reaction parameters such as temperature, reaction time, and catalyst loading can lead to higher yields and purity while minimizing energy consumption and waste. ucp.pt A thorough investigation into the transesterification or oxidation processes to produce this compound could yield a more resource-efficient industrial method. ucp.pt

Table 1: Potential Green Synthesis Strategies

| Strategy | Approach | Potential Benefit |

|---|---|---|

| Greener Reagents | Replace traditional oxidants with H₂O₂ or air. | Reduces hazardous waste; water as a byproduct. |

| Alternative Solvents | Utilize water or supercritical CO₂ as the reaction medium. | Eliminates the use of volatile organic compounds (VOCs). |

| Catalyst Improvement | Develop recyclable, highly active catalysts (e.g., solid-supported). | Lowers catalyst waste and improves process economy. |

| Energy Efficiency | Explore microwave-assisted or flow chemistry synthesis. | Reduces reaction times and energy consumption. |

Exploration of Novel Bioactive Derivatives

The bifunctional nature of this compound, possessing both an aldehyde and an ester group, makes it an ideal scaffold for creating diverse libraries of new chemical entities. The aldehyde group is particularly reactive and can be readily converted into a wide range of other functional groups.

Research has shown that derivatives of other aryl-propionic acids, such as ibuprofen (B1674241), can exhibit a broad spectrum of biological activities, including antibacterial and antioxidant effects. researchgate.net Similarly, modifying hydroxyphenylacetic acids into novel esters has been shown to enhance antibacterial activity by increasing lipophilicity and, consequently, cell membrane permeability. mdpi.com

Future research should focus on synthesizing and screening derivatives of this compound for various biological activities. Potential derivative classes and their target activities are outlined below.

Table 2: Potential Bioactive Derivatives and Target Applications

| Derivative Class | Reaction Target | Potential Biological Activity | Rationale / Related Research |

|---|---|---|---|

| Hydrazones | Aldehyde | Antibacterial, Anticonvulsant, Anticancer | New hydrazone derivatives of ibuprofen have shown antibacterial activity. researchgate.net |

| Oximes/Thiazolidinones | Aldehyde | Anti-inflammatory, Antioxidant | Thiazolidinone derivatives of other propionic acids are explored as potential anti-inflammatory drugs. researchgate.net |

| Schiff Bases | Aldehyde | Antibacterial, Antifungal | Schiff bases are a well-known class of compounds with a wide range of bioactivities. |

| Novel Amides/Esters | Ester | Enhanced Lipophilicity, Antimicrobial | Esterification of similar phenolic acids has been used to increase antibacterial efficacy. mdpi.com |

Systematic derivatization and subsequent high-throughput screening could uncover new lead compounds for drug discovery, transforming this simple building block into a source of valuable bioactive molecules.

Advanced Materials Science Applications

The unique chemical structure of this compound suggests its potential as a monomer or functional additive in the field of materials science. The aldehyde and ester groups offer reactive sites for polymerization or for grafting onto other materials.

While direct applications in materials science are currently unexplored, research on other functional molecules provides a conceptual basis for future work. For example, biocompatible polymers like poly(2-ethyl-2-oxazoline) are of great interest for biomedical applications. rsc.org The functionalities within this compound could be leveraged to create new polymers with tailored properties.

Potential avenues for research include:

Polyester Synthesis: The ester group could undergo transesterification polymerization, while the aldehyde could be used for cross-linking or post-polymerization modification, leading to functional or biodegradable polyesters.

Surface Modification: The aldehyde group can react with amines on the surface of materials (e.g., silica, nanoparticles) to covalently attach the molecule, thereby modifying surface properties like hydrophilicity or providing a handle for further functionalization.

Hydrogel Formation: The compound could be used as a cross-linking agent in the formation of hydrogels, where the aldehyde groups react with suitable polymers to form a stable, three-dimensional network for applications in tissue engineering or drug delivery.

Table 3: Potential Applications in Materials Science

| Application Area | Role of this compound | Potential Material Type |

|---|---|---|

| Polymer Synthesis | Monomer, Cross-linking agent | Functional Polyesters, Copolymers |

| Biomaterials | Component of biocompatible polymers | Hydrogels, Drug Delivery Systems |

| Surface Engineering | Surface modifying agent | Functionalized Nanoparticles, Coated Medical Devices |

| Adhesives/Coatings | Additive for creating reactive resins | Curable Resins, Functional Coatings |

Exploring these avenues could establish this compound as a versatile tool for the development of next-generation materials with advanced functionalities.

Q & A

Q. What are the recommended synthetic routes for 2-formylpropionic acid ethyl ester, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The esterification of 2-formylpropionic acid with ethanol under acid catalysis (e.g., sulfuric acid) is a common route. Optimization involves:

- Temperature control : Maintain 60–80°C to avoid side reactions (e.g., self-condensation of the aldehyde group).

- Solvent selection : Use toluene or dichloromethane to facilitate azeotropic removal of water .

- Catalyst screening : Test alternatives like p-toluenesulfonic acid or immobilized lipases for greener synthesis .

- Yield monitoring : Track conversion via GC-MS or <sup>1</sup>H NMR to quantify unreacted starting material .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- Spectroscopy :

- Chromatography :

- HPLC : Assess purity using a C18 column with UV detection at 210 nm .

- GC-MS : Detect impurities or degradation products (e.g., via EI-MS fragmentation patterns) .

Q. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

- Temperature : Store at 2–8°C in amber vials to prevent thermal degradation and light-induced aldehyde oxidation .

- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ester group .

- Long-term stability : Perform accelerated aging studies (40°C/75% RH for 6 months) and monitor via HPLC .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

- DFT calculations : Use Gaussian or ORCA software to model the electron density of the formyl group and predict sites for nucleophilic attack (e.g., hydride reductions or Grignard additions) .

- Transition state analysis : Identify steric effects from the ethyl ester group on reaction kinetics .

- Solvent effects : Simulate polar aprotic solvents (e.g., DMF) to assess their impact on activation energy .

Q. What experimental strategies resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer:

- Cross-validation : Compare IR, NMR, and MS data with synthetic intermediates to confirm structural assignments .

- Isotopic labeling : Use <sup>13</sup>C-labeled ethanol in esterification to track unexpected side products via <sup>13</sup>C NMR .

- Crystal structure analysis : Obtain X-ray diffraction data for ambiguous derivatives to resolve stereochemical conflicts .

Q. How can this compound serve as a precursor in multicomponent reactions (MCRs) for heterocyclic synthesis?

Methodological Answer:

- Knoevenagel condensation : React with malononitrile to form α,β-unsaturated nitriles, followed by cyclization to pyridine derivatives .

- Ugi reaction : Combine with amines, isocyanides, and carboxylic acids to generate peptide-like macrocycles .

- Catalytic optimization : Screen Lewis acids (e.g., ZnCl₂) to enhance regioselectivity in MCRs .

Q. What safety protocols are critical when handling this compound in catalytic hydrogenation experiments?

Methodological Answer:

- Ventilation : Use fume hoods with ≥100 fpm airflow to mitigate exposure to aldehyde vapors .

- Catalyst handling : Pre-reduce Pd/C or Raney Ni catalysts in ethanol to minimize pyrophoric risks .

- Pressure control : Conduct hydrogenations in Parr reactors with pressure relief valves to prevent explosions .

Q. How do solvent polarity and pH influence the tautomeric equilibrium of this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。